![molecular formula C9H8ClF2NO2 B2428660 2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide CAS No. 302936-08-9](/img/structure/B2428660.png)
2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide
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Overview
Description
2-Chloro-N-[3-(difluoromethoxy)phenyl]acetamide (CFMPA) is a compound that has been used in a variety of scientific research applications. CFMPA has been studied for its potential use in drug development, as well as its potential to act as a therapeutic agent.
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, it will be possible to understand how the compound influences cellular processes and the downstream effects of these interactions.
Result of Action
The molecular and cellular effects of 2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide’s action are currently unknown
Advantages and Limitations for Lab Experiments
The use of 2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide in laboratory experiments has a number of advantages. 2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide is relatively stable and can be stored for long periods of time without degradation. It is also relatively inexpensive and can be synthesized in a relatively short amount of time. However, there are some limitations to the use of 2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide in laboratory experiments. For example, it can be toxic to certain cell types and can interfere with the results of certain experiments.
Future Directions
There are a number of potential future directions for the use of 2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide. For example, it could be used to develop new drugs or to study the cellular pathways involved in tumorigenesis. In addition, 2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide could be used to study the metabolism of various compounds or to study the effects of inflammation on the body. Finally, 2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide could be used to study the effects of certain drugs on the body, such as the effects of anti-inflammatory drugs.
Synthesis Methods
The synthesis of 2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide is a multistep process that involves the reaction of 2-chloro-N-methylacetamide with 3-(difluoromethoxy)phenylboronic acid. The reaction is carried out in the presence of a catalyst, such as palladium acetate, and is conducted at a temperature of 80°C. The reaction is completed in a few hours, and yields a product that is over 90% pure.
Scientific Research Applications
2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide has been used in a variety of scientific research applications, including drug development, cancer research, and biochemistry. In drug development, 2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide has been used to design and synthesize new drugs. In cancer research, 2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide has been used to study the cellular pathways involved in tumorigenesis. In biochemistry, 2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide has been used to study the metabolism of various compounds.
properties
IUPAC Name |
2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO2/c10-5-8(14)13-6-2-1-3-7(4-6)15-9(11)12/h1-4,9H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDATWJDNFGBXCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide |
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